

tert-Butyl(4-iodobutoxy)dimethylsilane CAS number and properties

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Compound of Interest

Compound Name: *tert-Butyl(4-iodobutoxy)dimethylsilane*

Cat. No.: *B1308439*

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An In-depth Technical Guide to **tert-Butyl(4-iodobutoxy)dimethylsilane**

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl(4-iodobutoxy)dimethylsilane, with CAS Number 92511-12-1, is a bifunctional organosilicon compound of significant interest in modern organic synthesis and medicinal chemistry.^{[1][2]} Its structure incorporates a sterically hindered tert-butyldimethylsilyl (TBDMS) ether and a reactive primary alkyl iodide. The TBDMS group serves as a robust protecting group for the alcohol functionality, stable under a wide range of conditions but readily removable when needed. The terminal iodo group acts as an excellent leaving group, making the molecule a versatile reagent for introducing a four-carbon aliphatic chain via nucleophilic substitution.

A primary application of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs).^{[3][4][5]} In this context, it serves as a flexible alkyl linker, covalently connecting a ligand for a target protein of interest to a ligand for an E3 ubiquitin ligase.^{[3][5]} The specific length and nature of this linker are critical for optimizing the formation of the ternary complex that leads to protein degradation.

Properties of tert-Butyl(4-iodobutoxy)dimethylsilane

The physical, chemical, and safety properties are summarized below for easy reference.

Chemical and Physical Properties

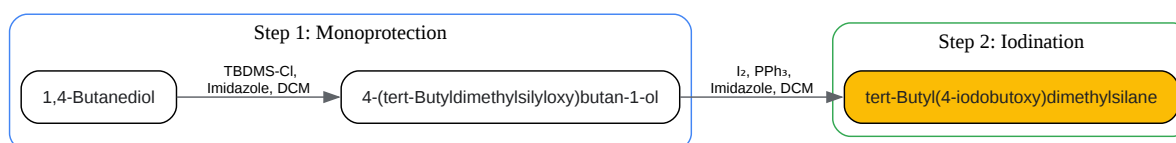
Property	Value	Source(s)
CAS Number	92511-12-1	[1] [2] [3] [6]
Molecular Formula	C ₁₀ H ₂₃ IOSi	[1] [2] [3] [6]
Molecular Weight	314.28 g/mol	[1] [2] [3] [6]
Appearance	Yellow to orange liquid	[3]
Boiling Point	75 °C @ 0.5 mmHg	[1] [3] [7]
Density	1.214 g/mL at 25 °C	[1] [3] [7]
Refractive Index (n _{20/D})	1.48	[1] [3] [7]
Linear Formula	(CH ₃) ₃ CSi(CH ₃) ₂ O(CH ₂) ₄ I	[1] [7]
SMILES	CC(C)(C)--INVALID-LINK-- (C)OCCCCI	[1]
InChI Key	INGJYKISFRSCQV- UHFFFAOYSA-N	[1]

Safety and Handling Information

Category	Information	Source(s)
Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	[8]
Precautionary Statements	P261, P264, P271, P280, P305+P351+P338, P312	[8]
Personal Protective Equipment	Eyeshields, gloves, suitable respirator	[1][8]
Storage	Store at room temperature, sealed in a dry place, and protected from light.	[3][6]
Handling	Use in a well-ventilated area. Avoid contact with skin, eyes, and moisture. Avoid inhalation.	[8]

Synthesis and Experimental Protocols

The synthesis of **tert-Butyl(4-iodobutoxy)dimethylsilane** is typically achieved from 1,4-butanediol. The process involves two key steps: monosilylation of the diol followed by iodination of the remaining primary alcohol.



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General synthetic workflow for **tert-Butyl(4-iodobutoxy)dimethylsilane**.

Protocol 1: Synthesis of tert-Butyl(4-iodobutoxy)dimethylsilane

This protocol details the two-step synthesis starting from 1,4-butanediol.

Step 1: Synthesis of 4-(tert-Butyldimethylsilyloxy)butan-1-ol (Monoprotection)

- **Materials:** 1,4-Butanediol, tert-Butyldimethylsilyl chloride (TBDMS-Cl), Imidazole, Anhydrous Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO_3), Brine, Anhydrous magnesium sulfate (MgSO_4).
- **Procedure:**
 - To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add 1,4-butanediol (1.0 equiv.).
 - Dissolve the diol in anhydrous DCM (to a concentration of approx. 0.5 M). Cool the solution to 0 °C using an ice bath.
 - Add imidazole (1.1 equiv.) and stir until fully dissolved.
 - Slowly add a solution of TBDMS-Cl (1.0 equiv.) in anhydrous DCM to the reaction mixture over 30 minutes.
 - Allow the reaction to stir at 0 °C for 4-6 hours, monitoring its progress by Thin Layer Chromatography (TLC).
 - Upon completion, quench the reaction with saturated aqueous NaHCO_3 .
 - Separate the organic layer, and extract the aqueous layer twice with DCM.
 - Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure monosilylated alcohol.

Step 2: Synthesis of **tert-Butyl(4-iodobutoxy)dimethylsilane** (Iodination via Appel Reaction) [8]

- Materials: 4-(tert-Butyldimethylsilyloxy)butan-1-ol (from Step 1), Triphenylphosphine (PPh_3), Imidazole, Iodine (I_2), Anhydrous Dichloromethane (DCM), Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$).
- Procedure:
 - To a dry round-bottom flask under an inert atmosphere, dissolve 4-(tert-butyldimethylsilyloxy)butan-1-ol (1.0 equiv.), triphenylphosphine (1.5 equiv.), and imidazole (2.0 equiv.) in anhydrous DCM.
 - Cool the stirred solution to 0 °C in an ice bath.
 - Add iodine (1.5 equiv.) portion-wise, ensuring the temperature remains below 10 °C. The solution will turn dark brown.
 - Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting alcohol.
 - Quench the reaction by adding saturated aqueous $\text{Na}_2\text{S}_2\text{O}_3$ solution until the brown color disappears.
 - Separate the organic layer, and extract the aqueous layer twice with DCM.
 - Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography (using a gradient of ethyl acetate in hexanes) to afford **tert-Butyl(4-iodobutoxy)dimethylsilane** as a yellow to orange liquid.

Protocol 2: Application in Synthesis (Alkylation)

This protocol provides an example of using **tert-Butyl(4-iodobutoxy)dimethylsilane** as an alkylating agent.

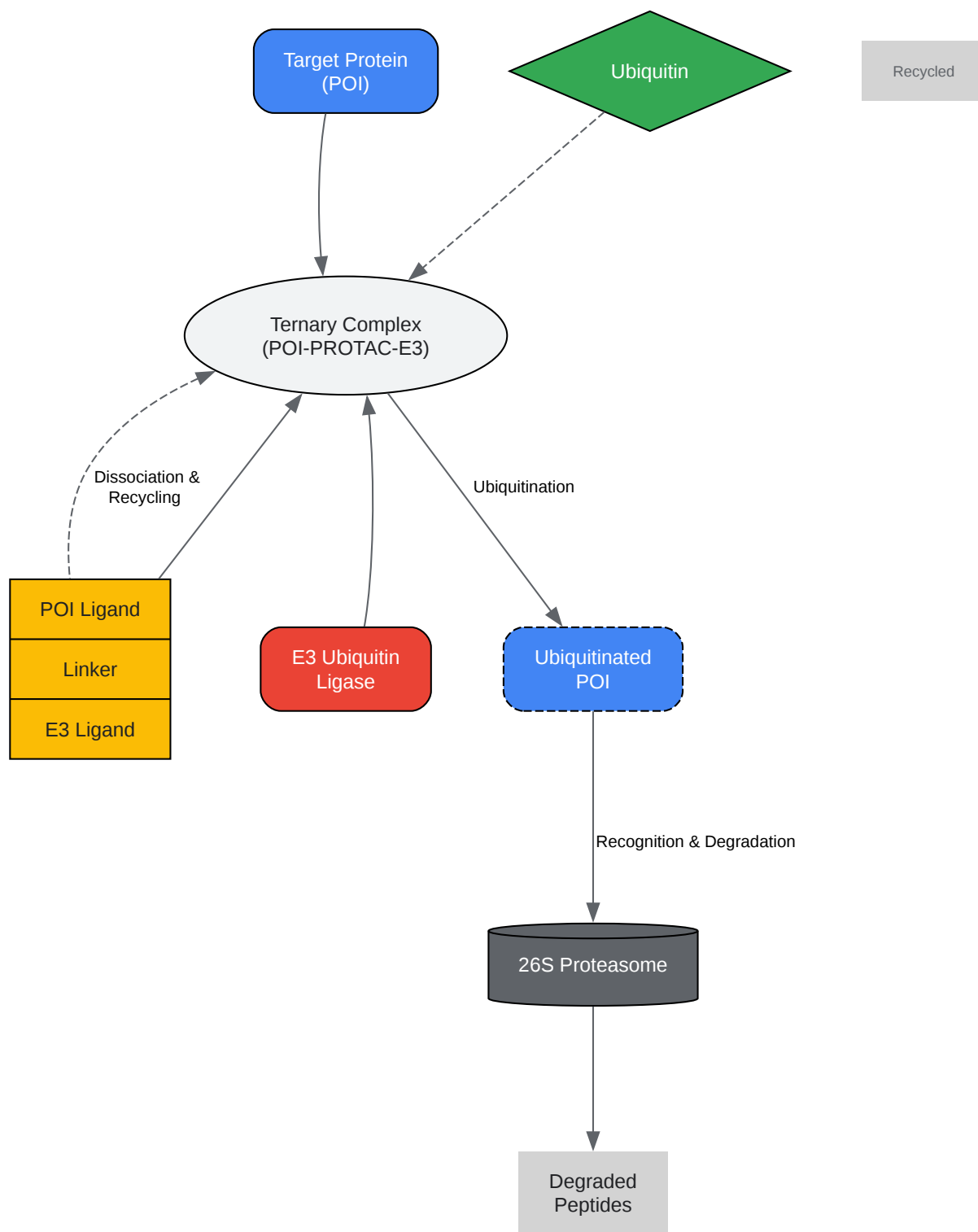
- Reaction: Alkylation of Benzyl 4-cyanopiperidine-1-carboxylate.
- Materials: Benzyl 4-cyanopiperidine-1-carboxylate, **tert-Butyl(4-iodobutoxy)dimethylsilane**, Lithium bis(trimethylsilyl)amide (LiHMDS, 1M solution in THF), Anhydrous Tetrahydrofuran (THF), Ethyl acetate (EtOAc), Water, Brine, Anhydrous sodium sulfate (Na_2SO_4).
- Procedure:
 - To a stirred solution of benzyl 4-cyanopiperidine-1-carboxylate (1.0 equiv.) and **tert-Butyl(4-iodobutoxy)dimethylsilane** (1.2 equiv.) in anhydrous THF, cool the mixture to $-78\text{ }^\circ\text{C}$.[\[4\]](#)
 - Add LiHMDS solution (1.2 equiv.) dropwise over 30 minutes.[\[4\]](#)
 - Allow the resulting mixture to stir while gradually warming to room temperature over approximately 18 hours.[\[4\]](#)
 - Quench the reaction with water.[\[4\]](#)
 - Dilute the organic phase with EtOAc, wash sequentially with water and brine, then dry over Na_2SO_4 .[\[4\]](#)
 - After filtration, concentrate the solution and purify the residue by flash chromatography to yield the alkylated product, benzyl 4-(4-(tert-butyldimethylsilyloxy)butyl)-4-cyanopiperidine-1-carboxylate.[\[4\]](#)

Application in Drug Development: PROTAC Technology

A significant application of **tert-Butyl(4-iodobutoxy)dimethylsilane** is as a linker component in the synthesis of PROTACs.[\[3\]\[5\]](#) PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[\[1\]\[5\]\[6\]\[9\]](#)

A PROTAC molecule consists of three parts: a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them.[\[1\]\[5\]](#) By simultaneously binding the POI

and an E3 ligase, the PROTAC forms a ternary complex, which facilitates the transfer of ubiquitin from the E3 ligase to the POI.^{[1][5]} The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can be recycled to induce further degradation.^[1]



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The catalytic mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

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